molecular formula C12H16N2O B185149 N-Cyclohexylnicotinamide CAS No. 10354-56-0

N-Cyclohexylnicotinamide

Cat. No.: B185149
CAS No.: 10354-56-0
M. Wt: 204.27 g/mol
InChI Key: VQRIASKDLZXYTO-UHFFFAOYSA-N
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Description

N-Cyclohexylnicotinamide (C₁₂H₁₆N₂O) is a nicotinamide derivative featuring a cyclohexyl group substituted at the amide nitrogen. Its molecular structure comprises a pyridine ring connected to a carboxamide group, which is further bonded to a cyclohexyl moiety. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 17.596 Å, b = 6.4050 Å, c = 10.1167 Å, and β = 97.97° . Key structural features include a dihedral angle of 22.93° between the pyridine ring and the amide plane, as well as intermolecular N–H···O hydrogen bonds that propagate along the [001] direction, forming one-dimensional chains . Additional stabilization arises from π-π interactions between inversion-related pyridine rings, with a centroid-to-centroid distance of 3.825 Å .

The compound is synthesized via copper-catalyzed alkylation of nicotinamide with iodocyclohexane, achieving yields of 82–84% . Its purity and structural integrity are confirmed by ¹H NMR spectroscopy, which reveals characteristic signals for the pyridine ring (δ 8.94–7.37 ppm) and cyclohexyl protons (δ 4.04–1.15 ppm) .

Properties

CAS No.

10354-56-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-cyclohexylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15)

InChI Key

VQRIASKDLZXYTO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CN=CC=C2

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Cyclohexyl-Substituted Amides
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Yield Notable Interactions
N-Cyclohexylnicotinamide C₁₂H₁₆N₂O 204.27 Pyridine, amide, cyclohexyl Copper-catalyzed alkylation 82–84% N–H···O H-bonds, π-π stacking
N-Cyclohexylacetamide C₈H₁₅NO 141.21 Acetamide, cyclohexyl Not specified in evidence N/A Likely H-bonds (amide group)
N-(Carboxymethyl)cycloheximide C₁₄H₂₂N₂O₃ 266.34 Carboxymethyl, cyclohexyl, amide ZnCl₂-mediated coupling 41–77% Undocumented in provided evidence

Key Differences :

  • Functional Groups : this compound’s pyridine ring distinguishes it from N-Cyclohexylacetamide (acetamide group) and N-(carboxymethyl)cycloheximide (carboxymethyl substituent).
  • Synthesis Efficiency : The copper-catalyzed alkylation of this compound achieves higher yields (82–84%) compared to the multi-step synthesis of N-(carboxymethyl)cycloheximide (41–77%) .
  • Structural Complexity : this compound exhibits a more intricate crystal packing due to dual stabilization via hydrogen bonds and π-π interactions, whereas simpler analogues like N-Cyclohexylacetamide likely rely solely on H-bonding .
Nicotinamide Derivatives in Biochemistry
Compound Molecular Formula Biological Role Key Structural Difference
Nicotinamide (Nam) C₆H₆N₂O NAD⁺ precursor, vitamin B₃ Lacks cyclohexyl substituent
Nicotinic Acid (NA) C₆H₅NO₂ NAD⁺ precursor, lipid-lowering agent Carboxylic acid instead of amide
Nicotinamide Riboside (NR) C₁₁H₁₅N₂O₅⁺ NAD⁺ booster, anti-aging research Ribose moiety attached to nicotinamide

Key Differences :

Other Amide-Based Compounds
Compound Molecular Formula Applications Synthetic Challenges
N-Hydroxyoctanamide C₈H₁₇NO₂ Chelating agent, metal ion extraction Requires hydroxylation of octanamide
This compound C₁₂H₁₆N₂O Crystal engineering, ligand design Stereochemical control during alkylation

Key Differences :

  • Applications : N-Hydroxyoctanamide is utilized for metal ion binding, whereas this compound’s rigid structure makes it suitable for crystallography and coordination chemistry .
  • Synthesis Complexity : this compound’s synthesis demands precise control over stereochemistry to maintain crystallographic integrity, unlike simpler amides .

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